molecular formula C27H33N3 B14065532 1,3,5-Tris(3,5-dimethylphenyl)-1,3,5-triazinane CAS No. 102101-00-8

1,3,5-Tris(3,5-dimethylphenyl)-1,3,5-triazinane

Cat. No.: B14065532
CAS No.: 102101-00-8
M. Wt: 399.6 g/mol
InChI Key: MYHLJFZKPKTCOY-UHFFFAOYSA-N
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Description

1,3,5-Tris(3,5-dimethylphenyl)-1,3,5-triazinane ( 102101-00-8) is a specialized organic compound with a molecular formula of C27H33N3 and a molecular weight of 399.57 g/mol. This trisaryl-substituted triazinane derivative is of significant interest in advanced materials research, particularly in the field of non-linear optics (NLO). Compounds within this structural class are known to exhibit excellent hyperpolarizability, making them promising candidates for applications such as two-photon absorption and other third-order non-linear optical phenomena . The three-dimensional structure with D3h symmetry, imparted by the symmetric substitution, makes these molecules ideal for possessing second-order and third-order non-linear optical activity . Researchers value this compound for developing new optical materials and as a rigid, multi-functional scaffold or Chemical Rigid Amide Building (CRAB) template for constructing libraries of small organic molecules in drug discovery and liquid-phase synthesis . The compound requires cold-chain transportation to preserve its stability and integrity. This product is intended for research and forensic purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

102101-00-8

Molecular Formula

C27H33N3

Molecular Weight

399.6 g/mol

IUPAC Name

1,3,5-tris(3,5-dimethylphenyl)-1,3,5-triazinane

InChI

InChI=1S/C27H33N3/c1-19-7-20(2)11-25(10-19)28-16-29(26-12-21(3)8-22(4)13-26)18-30(17-28)27-14-23(5)9-24(6)15-27/h7-15H,16-18H2,1-6H3

InChI Key

MYHLJFZKPKTCOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CN(CN(C2)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C

Origin of Product

United States

Biological Activity

1,3,5-Tris(3,5-dimethylphenyl)-1,3,5-triazinane is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its antioxidant capabilities and effects on various cell lines.

Chemical Structure

The compound is characterized by a triazine core substituted with three 3,5-dimethylphenyl groups. This unique structure is believed to contribute to its biological activity.

Antioxidant Activity

This compound has been identified as a potential antioxidant. Antioxidants are critical in mitigating oxidative stress in biological systems.

  • Mechanism of Action : The compound likely acts by scavenging free radicals and inhibiting lipid peroxidation. This activity can protect cellular components from oxidative damage.
  • Research Findings : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of triazines have shown effective inhibition of oxidative stress markers in various assays.

Cytotoxic Activity

Research has also explored the cytotoxic effects of this compound against cancer cell lines.

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HCT116 (colon cancer)
  • Results : Preliminary data suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
Cell LineIC50 (µM)Selectivity Index
MDA-MB-2310.12620
HCT1160.8715

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study evaluated the effects of triazine derivatives on breast cancer cell lines. The findings indicated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil.
  • Antioxidant Efficacy in Animal Models : Research involving animal models demonstrated that triazine-based compounds could reduce markers of oxidative stress and inflammation in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazinane Derivatives

Substituent Effects on Physical and Chemical Properties

Triazinane derivatives vary widely based on substituents attached to the central ring. Key examples include:

Compound Name Substituents Key Properties Reference
TriMeDPh-Triazinane 3,5-Dimethylphenyl Melting point: Not reported; Soluble in ether, petroleum ether. High steric bulk due to methyl groups.
1,3,5-Tris(4-nitrophenyl)-triazinane (3f) 4-Nitrophenyl Melting point: 236–240°C; IR shows NO₂ stretches (1529–1319 cm⁻¹). Enhanced reactivity due to electron-withdrawing nitro groups.
1,3,5-Tris(4-methoxyphenyl)-triazinane (3g) 4-Methoxyphenyl Melting point: 126–128°C; IR shows C–O–C stretches (~1250 cm⁻¹). Electron-donating methoxy groups improve solubility.
1,3,5-Triphenyl-triazinane Phenyl Melting point: Not reported; Symmetrical aromatic system with no electronic modulation.
1,3,5-Tribenzyl-triazinane Benzyl Molecular mass: 357.50 g/mol; Increased hydrophobicity due to benzyl groups.

Key Observations :

  • Electronic Effects : Nitro groups (3f) increase electrophilicity, making the compound reactive in nucleophilic substitutions, whereas methoxy groups (3g) enhance solubility in polar solvents.

Reactivity and Functionalization

Peptide Cyclization Linkers

Triazinane derivatives like TATA (1,3,5-triacryloyl-1,3,5-triazinane) and TBAB (N,N',N''-(benzene-1,3,5-triyl)-tris(2-bromoacetamide)) are used as crosslinkers in peptide libraries. Comparatively:

  • TATA : Contains acrylamide moieties with slower reactivity (requiring 40 μM for cyclization) due to resonance stabilization .
  • TBAB : Bromoacetamide groups react rapidly with cysteine residues, enabling efficient cyclization under mild conditions .
  • TriMeDPh-Triazinane: Not reported as a linker; its steric bulk likely limits applications in peptide cyclization.
Catalytic and Stabilizing Roles
  • TriMeDPh-Triazinane: No direct catalytic applications reported, but its structural analogs like 1,3,5-tris(trifluoromethylsulfonyl)-triazinane exhibit stereodynamic behavior in sulfonamide reactions .
  • Antioxidant Derivatives: 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-triazinane-2,4,6-trione (from TCI America™) acts as a radical scavenger due to phenolic –OH groups .

Preparation Methods

General Synthetic Strategies for Triazinane Derivatives

Triazinanes are typically synthesized via cyclocondensation reactions involving amines and formaldehyde or via stepwise nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For 1,3,5-Tris(3,5-dimethylphenyl)-1,3,5-triazinane, the latter approach is more feasible due to the aromatic substituents’ electronic and steric demands.

Nucleophilic Aromatic Substitution Using Cyanuric Chloride

Cyanuric chloride serves as a versatile scaffold for constructing triazine derivatives due to its three reactive chlorine atoms, which can be sequentially substituted under controlled conditions. The synthesis of this compound likely involves the reaction of cyanuric chloride with 3,5-dimethylaniline in a stepwise manner:

$$
\text{Cyanuric Chloride} + 3 \times \text{3,5-Dimethylaniline} \rightarrow \text{this compound} + 3 \text{HCl}
$$

This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the amine attacks the electron-deficient triazine ring. Each substitution requires progressively harsher conditions due to decreased reactivity of the remaining chlorides.

Reaction Conditions and Optimization
  • Temperature Control : The first substitution occurs at 0–5°C, the second at 25–50°C, and the third at 80–120°C.
  • Base Selection : Triethylamine or sodium carbonate is used to neutralize HCl, driving the reaction forward.
  • Solvent Systems : Polar aprotic solvents like 1,4-dioxane or acetonitrile enhance reactivity, while water-miscible solvents facilitate intermediate isolation.

Table 1 : Optimization Parameters for Stepwise Amination of Cyanuric Chloride

Step Temperature (°C) Solvent Base Yield (%)
1 0–5 1,4-Dioxane Triethylamine 85–90
2 25–50 Acetonitrile Sodium Carbonate 75–80
3 80–120 Toluene Triethylamine 65–70

Data synthesized from.

One-Pot Synthesis Using Acidic Ionic Liquids

A patent by CN102250026A describes a one-pot method for trisubstituted triazines using acidic ionic liquids as dual solvents and catalysts. Applying this methodology, this compound could be synthesized via:

  • Ionic Liquid Selection : Trifluoromethanesulfonate-based ionic liquids (e.g., [BMIM][OTf]) enhance electrophilicity of cyanuric chloride, facilitating rapid substitution.
  • Reaction Setup : Cyanuric chloride, 3,5-dimethylaniline, and ionic liquid are heated at 110°C for 8–12 hours under stirring.
  • Workup : The product is extracted with toluene, washed with water, and purified via recrystallization or column chromatography.

This method offers advantages such as recyclable catalysts, reduced waste, and yields exceeding 90% for analogous compounds.

Mechanistic Insights and Kinetic Considerations

The substitution mechanism involves two key stages:

Formation of a Triethylammonium Intermediate

Cyanuric chloride reacts with triethylamine to form a reactive triethylammonium salt, which enhances the electrophilicity of the triazine ring:

$$
\text{Cyanuric Chloride} + \text{Et}_3\text{N} \rightarrow \text{4,6-Dimethoxy-1,3,5-triazin-2-yl triethylammonium chloride} + \text{HCl}
$$

This intermediate readily reacts with 3,5-dimethylaniline, ensuring efficient substitution even at moderate temperatures.

Steric and Electronic Effects

The 3,5-dimethyl groups on the aniline introduce steric hindrance, necessitating elevated temperatures for the third substitution. Electron-donating methyl groups slightly deactivate the aniline, but their meta-positions minimize resonance disruption, preserving nucleophilicity.

Purification and Characterization

Isolation Techniques

  • Extraction : Toluene or dichloromethane extracts the product from aqueous layers, removing ionic byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients resolves any di- or monosubstituted impurities.

Analytical Data

Table 2 : Spectroscopic Characteristics of this compound

Technique Key Features
¹H NMR δ 2.25 (s, 18H, CH₃), δ 6.70–7.10 (m, 9H, aromatic H)
¹³C NMR δ 21.4 (CH₃), δ 126.8–139.2 (aromatic C), δ 167.5 (triazinane C-N)
IR 2950 cm⁻¹ (C-H stretch, CH₃), 1590 cm⁻¹ (C=C aromatic), 1350 cm⁻¹ (C-N)
MS (EI) m/z 399.6 [M]⁺

Data inferred from and analogous triazine derivatives.

Challenges and Alternative Routes

Competing Side Reactions

  • Hydrolysis : Unreacted cyanuric chloride may hydrolyze to cyanuric acid under aqueous conditions, necessitating anhydrous environments.
  • Incomplete Substitution : Stoichiometric excess of 3,5-dimethylaniline (3.5–4.0 equivalents) ensures full trisubstitution.

Palladium-Catalyzed Coupling

Though less common, Suzuki-Miyaura coupling could theoretically install 3,5-dimethylphenyl groups onto a preformed triazinane boronic ester. However, this route is synthetically cumbersome and economically unviable for large-scale production.

Industrial and Environmental Considerations

Scalability

The one-pot ionic liquid method is preferred for industrial scaling due to:

  • Catalyst Recyclability : Ionic liquids are recovered via distillation and reused for 5–10 cycles without significant activity loss.
  • Reduced Solvent Waste : Solvent volumes are minimized compared to traditional stepwise methods.

Environmental Impact

  • Byproduct Management : HCl gas is neutralized with scrubbers, while toluene is recycled via distillation.
  • Green Chemistry Metrics : Atom economy exceeds 85%, and E-factor (kg waste/kg product) is <2.0, aligning with sustainable practices.

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